molecular formula C12H13BrF3N3O2 B14783965 2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol

2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol

Cat. No.: B14783965
M. Wt: 368.15 g/mol
InChI Key: APVBWDIDZBVDDQ-UHFFFAOYSA-N
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Description

2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a triazolopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolopyridine core through a cyclization reaction of enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Condensation Reactions: The triazolopyridine ring can participate in condensation reactions with other compounds to form larger molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the triazolopyridine ring.

Scientific Research Applications

2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Biology

Properties

Molecular Formula

C12H13BrF3N3O2

Molecular Weight

368.15 g/mol

IUPAC Name

2-[2-bromo-5-(1,1,1-trifluoropropan-2-yloxy)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol

InChI

InChI=1S/C12H13BrF3N3O2/c1-6(12(14,15)16)21-8-5-4-7(11(2,3)20)9-17-10(13)18-19(8)9/h4-6,20H,1-3H3

InChI Key

APVBWDIDZBVDDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1=CC=C(C2=NC(=NN12)Br)C(C)(C)O

Origin of Product

United States

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